The molecular formula of aminobenztropine is C21H26N2O, with a molecular weight of approximately 322.44 g/mol . Its structure consists of a bicyclic ring system, including a tropine ring and an aromatic benzene ring. The nitrogen atom in the tropine ring is substituted with an amino group.
Aminobenztropine is a chemical compound that belongs to the class of tropane derivatives, which are known for their pharmacological properties. This compound is primarily recognized for its anticholinergic effects, making it relevant in the treatment of various neurological disorders, particularly Parkinson's disease. Aminobenztropine acts by modulating neurotransmitter activity in the brain, specifically targeting the muscarinic acetylcholine receptors.
Aminobenztropine is synthesized from benztropine, which itself is derived from tropic acid and a benzylamine. The synthesis of aminobenztropine involves specific chemical reactions that modify the structure of benztropine to enhance its pharmacological efficacy.
Aminobenztropine is classified as an anticholinergic agent. It is often used in clinical settings to alleviate symptoms associated with Parkinson's disease and other movement disorders. Its mechanism of action involves antagonism of muscarinic receptors, leading to decreased acetylcholine activity.
The synthesis of aminobenztropine can be achieved through several methodologies, with the most common involving the modification of benztropine. The process typically includes:
The synthesis may utilize various reagents and solvents, depending on the specific pathway chosen. For example, common solvents include dichloromethane and ethanol, while reagents might include sodium borohydride for reduction processes.
The molecular structure of aminobenztropine features a tropane ring system with an amino group substituted at one position. The general formula can be represented as CHNO.
Aminobenztropine can participate in various chemical reactions, including:
The reactivity of aminobenztropine is influenced by its functional groups and steric hindrance within its molecular structure. Understanding these reactions is crucial for developing derivatives with enhanced therapeutic profiles.
Aminobenztropine exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors in the central nervous system. This action leads to:
Research indicates that aminobenztropine has a higher affinity for certain muscarinic receptor subtypes, contributing to its effectiveness in treating movement disorders.
Aminobenztropine is primarily used in medical settings for:
Aminobenztropine represents a structural analogue of benztropine, characterized by the introduction of an amino-functionalized benzyl group to the tropane nitrogen. The core structure retains the 3α-(diphenylmethoxy)tropane scaffold, with modifications primarily at the N-alkyl position. Key molecular properties include:
Table 1: Molecular Descriptors of Aminobenztropine
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 375.23 g/mol | Computational |
Hydrogen Bond Acceptors | 2 | Sybyl 7.0 [7] |
Hydrogen Bond Donors | 1 (primary amine) | |
Topological Polar Surface Area | 38.5 Ų | CDK |
XLogP | 4.1 | PubChem |
Rotatable Bonds | 6 |
Synthetic routes to aminobenztropine leverage N-demethylation of benztropine precursors followed by reductive alkylation:
Table 2: Key Synthetic Optimization Strategies
Parameter | Traditional Method | Optimized Method | Impact |
---|---|---|---|
Reaction Time | 48 h (reflux) | 2 h (microwave, 100°C) | Yield ↑ 82% [9] |
N-Alkylation Selectivity | 5:1 (N/O) | 20:1 (N/O) | Purity ↑ 95% [10] |
Purification | Silica gel chromatography | RP-HPLC | Solubility-adjusted [10] |
SAR analyses reveal critical pharmacophoric elements governing dopamine transporter (DAT) affinity and selectivity over off-target receptors:
Table 3: Binding Affinities of Aminobenztropine Analogues
Compound | R Group | DAT Kᵢ (nM) | H1 Kᵢ (nM) | H1/DAT Ratio |
---|---|---|---|---|
Benztropine | Methyl | 118 | 15.7 | 0.13 [7] |
10a | 2-Aminoethyl | 14 | 240 | 17.1 [3] |
14b | 4-Aminobutylphenyl | 8.5 | 141 | 16.6 [3] |
Cocaine | – | 187 | 1040 | 5.6 [3] |
"The 4-aminobenzyl group at the tropane nitrogen maximizes DAT affinity while minimizing H1 receptor interactions, attributable to steric occlusion of H1 pharmacophore elements" [7].
Solubility and Permeability
Stability
Crystallography
Table 4: Physicochemical Properties of Aminobenztropine
Property | Value | Significance |
---|---|---|
Water Solubility (pH 7.4) | 1.2 mg/mL | Limits oral absorption [4] |
log D₇.₄ | 1.8 | Optimal membrane permeation [4] |
pKₐ (amine) | 9.5 | >98% protonated at physiological pH [4] |
Metabolic Stability | 65% remaining (1h, MLM) | Moderate hepatic clearance [10] |
Dominant Polymorph | Polymorph I (P2₁/c) | Preferred for formulation [8] |
Conclusions:Aminobenztropine’s chemical profile – particularly its DAT selectivity, tunable solubility, and crystallinity – positions it as a lead candidate for neurological disorders. Ongoing research focuses on prodrug strategies (e.g., amino acid esters) to enhance solubility and co-crystals with succinic acid to stabilize the solid state [8] [9].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7